molecular formula C19H20O6 B562173 Heraclenol acetonide CAS No. 64790-68-7

Heraclenol acetonide

Cat. No.: B562173
CAS No.: 64790-68-7
M. Wt: 344.363
InChI Key: YCWZUJWUYQAIBF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heraclenol acetonide is a natural furocoumarin compound derived from the roots of Heracleum candicans. It is known for its selective inhibition of histidine biosynthesis, making it a compound of interest in antimicrobial research .

Mechanism of Action

Heraclenol acetonide is a natural furocoumarin compound with a unique mechanism of action that has been demonstrated to have antimicrobial and antibiofilm activity . This article will delve into the various aspects of its action.

Target of Action

This compound primarily targets the histidine biosynthesis pathway . This pathway plays a crucial role in the growth and survival of bacteria, making it an attractive target for antimicrobial agents .

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme histidinol-phospho aminotransferase (HisC) . This binding prevents the activation of HisC by its native substrate, thereby inhibiting histidine biosynthesis . This inhibition is selective, meaning it specifically targets the histidine biosynthesis pathway .

Biochemical Pathways

By inhibiting the histidine biosynthesis pathway, this compound disrupts an essential metabolic process in bacteria . This disruption leads to a decrease in bacterial growth and survival, as well as a reduction in biofilm formation .

Pharmacokinetics

It is known that the compound has a high minimum inhibitory concentration (mic) value . This suggests that the compound may have low bioavailability, which could limit its clinical effectiveness

Result of Action

The action of this compound results in a significant reduction in bacterial load . In a murine catheter urinary tract infection model, the compound reduced the bacterial load by 4 logs . Additionally, it was shown to effectively reduce bacterial loads in kidney, bladder, and urine samples . Histopathological examination revealed that this compound treatment led to a reversal of inflammatory changes in bladder and kidney tissues .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the high MIC of this compound suggests that achieving effective concentrations in human tissues may be challenging . Therefore, further chemical modifications may be required to lower the drug’s MIC value and increase its potency . Additionally, studying its synergistic action with other antimicrobials may also be beneficial .

Preparation Methods

Heraclenol acetonide can be isolated from the roots of Heracleum candicans using chromatographic techniques. A simple thin-layer chromatography (TLC) method has been developed for the simultaneous determination of heraclenin and heraclenol in the roots of Heracleum candicans. The analytes are separated on silica gel F254 plates with toluene:ethyl acetate (7:3) and scanned using densitometry at 366 nm . Additionally, high-performance liquid chromatography (HPLC) methods have been optimized for the quantification of furocoumarins in different extracts of the fruits of Heracleum candicans .

Chemical Reactions Analysis

Heraclenol acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Properties

IUPAC Name

9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZUJWUYQAIBF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.